

Technical Guide: Properties and Applications of Boc-L-Lys(N3)-OH Cyclohexylammonium Salt

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Compound of Interest

Compound Name: *Boc-L-Lys(N3)-OH (CHA)*

Cat. No.: *B15603181*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Na-Boc- ϵ -azido-L-lysine cyclohexylammonium salt (Boc-L-Lys(N3)-OH·CHA), a critical building block in modern peptide synthesis and bioconjugation. This document details its characteristics, experimental protocols for its use, and visual workflows for its application in drug development and research.

Core Properties and Specifications

Boc-L-Lys(N3)-OH cyclohexylammonium salt is a synthetic amino acid derivative widely used for the site-specific incorporation of an azide moiety into peptides and other biomolecules. The azide group serves as a versatile chemical handle for subsequent modification via "click chemistry," enabling the attachment of various functionalities such as fluorophores, cytotoxic drugs, or polyethylene glycol (PEG) chains. The compound is typically supplied as a stable, white crystalline powder.

Chemical and Physical Data

The following tables summarize the key quantitative data for Boc-L-Lys(N3)-OH and its cyclohexylammonium salt.

Property	Value	Reference(s)
Chemical Name	$\text{Na}-(\text{tert-Butoxycarbonyl})-\text{N}\varepsilon\text{-azido-L-lysine}$ cyclohexylammonium salt	[1]
Synonyms	Boc-L-Lys(N3)-OH·CHA, Na^+ - Boc- $\text{N}\varepsilon\text{-Azido-L-Lysine}$ cyclohexylammonium salt	[1] [2]
Appearance	White crystalline powder	[2] [3]

Table 1: General Properties

Compound Form	Molecular Formula	Molecular Weight (g/mol)	CAS Number
Free Acid	$\text{C}_{11}\text{H}_{20}\text{N}_4\text{O}_4$	272.31	846549-33-5
Cyclohexylammonium Salt	$\text{C}_{17}\text{H}_{33}\text{N}_5\text{O}_4$	371.48	2098497-30-2

Table 2: Molecular Information

Note: Specific experimental data such as melting point, detailed solubility, and spectral analyses for the cyclohexylammonium salt are not widely published in publicly accessible literature. The data for related compounds are often used as a reference.

Experimental Protocols

The primary applications of Boc-L-Lys(N3)-OH·CHA are in Solid-Phase Peptide Synthesis (SPPS) and subsequent bioconjugation reactions. The azide group is stable to the acidic conditions used for Boc-deprotection and the basic conditions of neutralization steps in Boc-SPPS.

Incorporation into Peptides via Boc-SPPS

This protocol outlines a general procedure for the incorporation of Boc-L-Lys(N3)-OH into a peptide sequence using manual or automated Boc-SPPS.

Materials:

- Boc-L-Lys(N3)-OH cyclohexylammonium salt
- Peptide synthesis resin (e.g., MBHA or PAM resin)
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIPEA)
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBr (Hydroxybenzotriazole)
- Kaiser test reagents

Protocol:

- Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF.
- Boc Deprotection: Remove the N-terminal Boc group from the resin-bound peptide by treating with 50% TFA in DCM for 20-30 minutes.
- Washing: Wash the resin thoroughly with DCM, followed by isopropanol, and then DMF to remove residual TFA.
- Neutralization: Neutralize the N-terminal ammonium salt by washing the resin with a 5-10% DIPEA solution in DMF until a neutral pH is achieved. Wash again with DMF.
- Amino Acid Activation: In a separate vessel, dissolve Boc-L-Lys(N3)-OH·CHA (3-4 equivalents relative to resin loading), HBTU (3-4 eq.), and HOBr (3-4 eq.) in DMF. Add

DIPEA (6-8 eq.) to neutralize the cyclohexylammonium salt and activate the carboxylic acid. Allow the mixture to pre-activate for 2-5 minutes.

- Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 1-2 hours at room temperature.
- Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
- Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
- Cycle Repetition: Repeat steps 2-8 for the subsequent amino acids in the peptide sequence.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction of an azide-functionalized peptide with an alkyne-containing molecule.[\[4\]](#)[\[5\]](#)

Materials:

- Peptide containing Lys(N3) residue
- Alkyne-functionalized molecule (e.g., a fluorescent dye, drug molecule)
- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-ligand
- Solvent (e.g., DMF, DMSO, or aqueous buffers)

Protocol:

- Peptide Dissolution: Dissolve the purified azide-containing peptide in the chosen solvent system.

- Reagent Preparation: Prepare stock solutions of the alkyne-molecule, CuSO₄, sodium ascorbate, and THPTA.
- Reaction Setup: In a reaction vessel, combine the peptide solution, the alkyne-molecule (typically 1.5-2 equivalents), and the THPTA ligand.
- Initiation: Add the CuSO₄ solution followed by the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentrations are typically in the range of 100-500 μM for the peptide, with a 5-fold molar excess of sodium ascorbate over CuSO₄.
- Reaction: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.
- Purification: Upon completion, purify the resulting triazole-linked conjugate using reverse-phase HPLC.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry variant that is highly biocompatible.[\[6\]](#)[\[7\]](#)

Materials:

- Peptide containing Lys(N3) residue
- A strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) derivative.
- Biocompatible solvent (e.g., PBS, DMSO/PBS mixture)

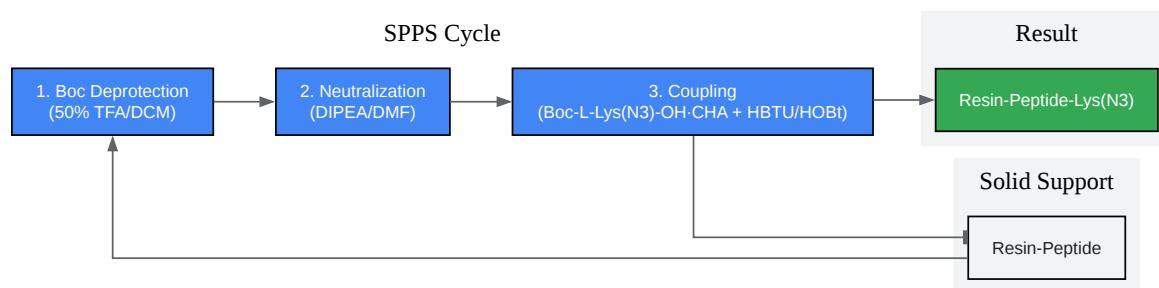
Protocol:

- Reagent Dissolution: Dissolve the azide-containing peptide and the strained alkyne derivative in the chosen solvent.
- Reaction: Mix the two solutions. The reaction proceeds without a catalyst. The concentration of reactants and reaction time will depend on the specific strained alkyne used, with more strained alkynes reacting faster.

- Monitoring and Incubation: The reaction is typically carried out at room temperature or 37°C and can range from 1 to 24 hours. Monitor the progress by LC-MS.
- Purification: Purify the final conjugate by reverse-phase HPLC or other appropriate chromatographic techniques.

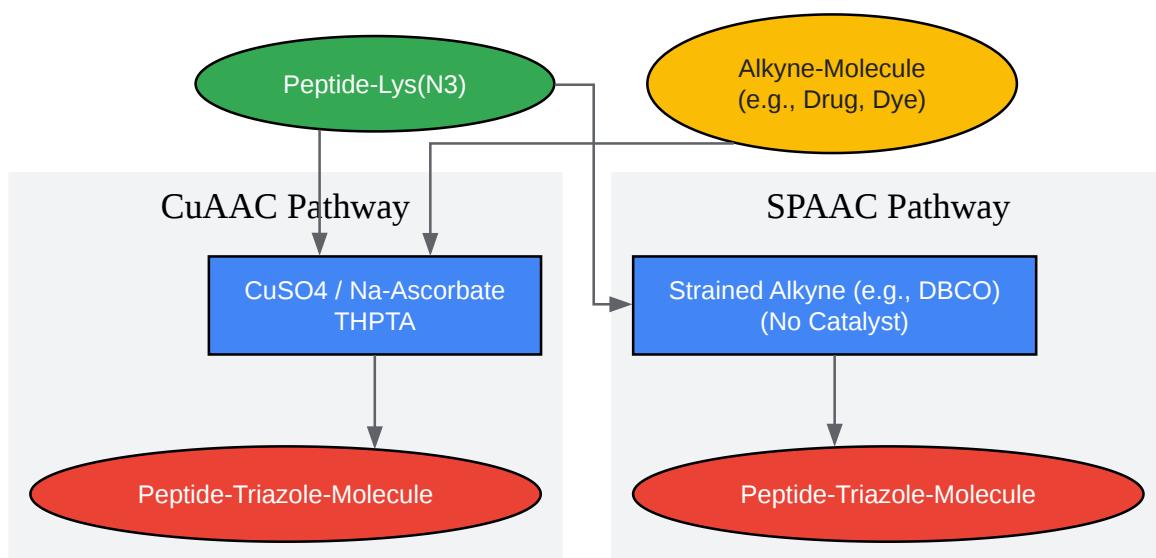
Mandatory Visualizations

The following diagrams illustrate the key experimental workflows involving Boc-L-Lys(N3)-OH·CHA.



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Caption: Workflow for incorporating Boc-L-Lys(N3)-OH into a peptide using Boc-SPPS.

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Caption: Post-synthesis modification of an azide-containing peptide via click chemistry.

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